Canesten HC

Description

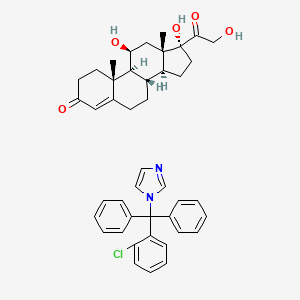

Canesten HC is a topical antifungal-corticosteroid combination product containing 1% clotrimazole (an imidazole antifungal) and 1% hydrocortisone acetate (a low-potency corticosteroid). It is primarily indicated for inflammatory fungal skin infections, such as athlete’s foot, fungal sweat rashes, and candidal intertrigo, where both antifungal activity and anti-inflammatory relief are required . The dual-action formulation targets fungal pathogens (e.g., Candida, dermatophytes) while alleviating symptoms like itching, redness, and swelling . Clinical studies demonstrate its superiority over individual components (clotrimazole or hydrocortisone alone), with 94% of users reporting improved quality of life (QoL) and 91% expressing satisfaction in real-world surveys .

Properties

CAS No. |

90155-19-4 |

|---|---|

Molecular Formula |

C43H47ClN2O5 |

Molecular Weight |

707.3 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H17ClN2.C21H30O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h1-17H;9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t;14-,15-,16-,18+,19-,20-,21-/m.0/s1 |

InChI Key |

MFXYQIHPQYSOHM-WPUDDCNKSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Synonyms |

Canesten HC clotrimazole - hydrocortisone clotrimazole, hydrocortisone drug combination clotrimazole-hydrocortisone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differentiators :

- Spectrum of Activity : Clotrimazole (this compound) and miconazole (Daktacort®) exhibit broader antifungal and Gram-positive bacterial activity compared to nystatin (Nystan® HC), which is specific to Candida .

- Corticosteroid Potency : Lotriderm® contains betamethasone, a high-potency steroid suitable for severe inflammation but with higher risk of skin atrophy .

In Vitro Drug Liberation and Efficacy

Liberation kinetics and steady-state flux values (critical for topical efficacy) were compared using Franz cell experiments:

Canesten demonstrated superior clotrimazole liberation rates compared to Clotrimazol AL and Delcore, suggesting faster onset of action .

Clinical Efficacy and Patient Outcomes

a) Combination vs. Monotherapy

A double-blind study (n=192) found this compound significantly more effective than clotrimazole or hydrocortisone alone in resolving symptoms (e.g., erythema, pruritus) across multiple infection types .

b) Real-World Satisfaction

Q & A

Q. What pharmacological parameters should guide in vitro experimental design for evaluating clotrimazole efficacy in Canesten HC against azole-resistant fungal strains?

Methodological Answer:

- Key Parameters :

- Minimum Inhibitory Concentration (MIC) : Use CLSI M27/M38 standards with modified RPMI-1640 media (pH 7.0 ± 0.1) to account for corticosteroid interference .

- Time-Kill Kinetics : Conduct time-lapse assays (0–48 hrs) with controlled temperature (35°C) and CO₂ (5%) to simulate physiological conditions .

- Synergy Testing : Apply checkerboard assays to quantify fractional inhibitory concentration (FIC) indices for clotrimazole-hydrocortisone interactions .

- Data Interpretation : Compare results against non-resistant strains using ANOVA with post-hoc Tukey tests (α=0.05). Report MIC fold changes and resistance breakpoints per EUCAST guidelines .

Advanced Research Question

Q. How can conflicting in vivo vs. ex vivo data on clotrimazole penetration in hyperkeratotic skin models be resolved?

Methodological Answer:

- Experimental Reconciliation Framework :

- Model Standardization : Use dermatomed human skin (300–500 μm thickness) with controlled hydration levels (TEWL <10 g/m²/hr) to reduce variability .

- Analytical Validation : Combine tape-stripping (TS) with confocal Raman spectroscopy to quantify stratum corneum penetration depth (±5 μm resolution) .

- Statistical Harmonization : Apply Bland-Altman analysis to assess agreement between models, reporting limits of agreement (LOA) and bias correction factors .

- Contradiction Mitigation : Discrepancies often arise from vehicle effects (e.g., cream vs. gel). Include vehicle-control arms and normalize data to baseline permeation rates .

Basic Research Question

Q. What statistical approaches are optimal for analyzing dose-response relationships in antifungal susceptibility studies for this compound?

Methodological Answer:

- Recommended Workflow :

- Nonlinear Regression : Fit log-dose vs. inhibition curves using four-parameter logistic models (variable slope) in GraphPad Prism or R .

- EC₅₀ Calculation : Report 95% confidence intervals (CI) with bootstrap resampling (n=2000 iterations) to address non-normality .

- Outlier Handling : Apply Grubbs’ test (α=0.01) to exclude aberrant replicates, ensuring ≤10% data exclusion .

- Reporting Standards : Adhere to CONSORT guidelines for transparency in effect size and power analysis (β≥0.8) .

Advanced Research Question

Q. What methodological challenges arise when comparing clotrimazole bioavailability via tape stripping vs. microdialysis?

Methodological Answer:

-

Comparative Limitations :

Parameter Tape Stripping Microdialysis Sampling Depth Stratum corneum (≤20 μm) Dermis (200–400 μm) Recovery Rate 60–80% (hydration-dependent) 15–30% (flow-rate dependent) Temporal Resolution Single time point Continuous (≤30 min intervals) -

Mitigation Strategies :

- Cross-validate using radiolabeled clotrimazole (¹⁴C tracing) in porcine skin models.

- Normalize data to stratum corneum thickness (optical coherence tomography) .

Basic Research Question

Q. How should batch-to-batch excipient variability be controlled in this compound formulation studies?

Methodological Answer:

- Quality Control Protocol :

- Excipient Profiling : Use HPLC-ELSD for lipid quantification (e.g., cetostearyl alcohol) with ≤5% batch variability .

- Accelerated Stability Testing : Store formulations at 25°C/60% RH for 6 months; monitor clotrimazole degradation via USP <905> uniformity of dosage units .

- Rheological Consistency : Measure viscosity (Brookfield viscometer, spindle #7, 10 rpm) with acceptance criteria of ±500 cP .

Advanced Research Question

Q. What experimental frameworks can elucidate molecular synergies between hydrocortisone and clotrimazole in this compound?

Methodological Answer:

- Integrated Workflow :

- Transcriptomic Profiling : Perform RNA-seq on C. albicans biofilms post-treatment (10 μg/mL clotrimazole + 0.5% hydrocortisone). Focus on ergosterol biosynthesis (ERG11) and anti-inflammatory genes (NF-κB pathway) .

- Molecular Dynamics : Simulate clotrimazole-CYP51 binding affinity (AutoDock Vina) with/without hydrocortisone to assess allosteric effects .

- In Vivo Correlation : Use murine candidiasis models with IL-6/IL-1β ELISA to quantify immunomodulatory effects .

Basic Research Question

Q. What quality control benchmarks ensure validity in long-term stability studies of compounded clotrimazole?

Methodological Answer:

- Critical Parameters :

- Potency : ≥90% label claim via USP <621> chromatography (C18 column, 50:50 methanol/water) .

- Preservative Efficacy : Challenge with P. aeruginosa and A. brasiliensis (USP <51>; ≥2-log reduction in 14 days) .

- pH Stability : Maintain 5.0–5.5 (±0.2) to prevent clotrimazole crystallization .

Advanced Research Question

Q. How can experimental designs differentiate vehicle effects from API efficacy in this compound formulations?

Methodological Answer:

- Three-Arm Study Design :

- Active Formulation : this compound (1% clotrimazole + 1% hydrocortisone).

- Vehicle Control : Excipients only (e.g., propylene glycol, cetostearyl alcohol).

- Positive Control : Clotrimazole monotherapy (1%) .

- Outcome Metrics :

- Primary: Mycological cure rate (day 14).

- Secondary: Transepidermal water loss (TEWL) reduction vs. erythema score (0–4 scale) .

Basic Research Question

Q. What ethical considerations govern clinical trials assessing this compound in pediatric populations?

Methodological Answer:

- Protocol Requirements :

- Informed Consent : Use age-adapted assent forms + parental consent (IRB-approved templates) .

- Safety Monitoring : Daily AE reporting for steroid-induced skin atrophy (ultrasound dermal thickness measurements) .

- Data Privacy : Anonymize patient IDs per HIPAA guidelines; restrict access to principal investigators .

Advanced Research Question

Q. Which computational models best predict dermal pharmacokinetics of clotrimazole in corticosteroid-containing formulations?

Methodological Answer:

-

Model Selection Criteria :

Model Strengths Limitations Compartmental (PK-Sim) Rapid systemic exposure prediction Underestimates stratum corneum retention Finite Element (COMSOL) Spatiotemporal resolution (≤10 μm) Computationally intensive -

Validation Requirement : Compare simulated vs. observed tape-stripping data (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.